4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid
Overview
Description
The compound “4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . One method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the carboxylic acid group could participate in esterification reactions, and the piperidine ring could undergo various substitution reactions .Future Directions
Mechanism of Action
Mode of Action
It is known that the compound contains a piperidine ring , which is a common structural motif in many pharmaceuticals and plays a significant role in drug design . The presence of the piperidine ring might influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities
Properties
IUPAC Name |
4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-6-8-17(9-7-12)10-14(18)11-21-15-4-2-13(3-5-15)16(19)20/h2-5,12,14,18H,6-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZJOLCUGLMVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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